N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Overview
Description
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is an organic compound that features a biphenyl group attached to a fluorenyl amine
Mechanism of Action
Target of Action
The primary target of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine, also known as N-(4-Biphenyl)-(9,9-dimethylfluoren-2-yl)amine, is the PD-1/PD-L1 pathway . This pathway plays a significant role in cancer immune escape and cancer immunotherapy .
Mode of Action
This compound acts as a small-molecule inhibitor of the PD-1/PD-L1 interaction . It binds to PD-L1 at its PD-1 binding site, occupying the hydrophobic cleft . This interaction can lead to the formation of PD-L1 dimers, which can inhibit the PD-1/PD-L1 interaction and thus enhance the immune response against cancer cells .
Biochemical Pathways
The compound is likely to affect the PD-1/PD-L1 pathway . This pathway is a key regulator of the immune system, ensuring appropriate responses by stimulating or inhibiting checkpoint molecules to maintain balance . By inhibiting this pathway, the compound can potentially enhance the immune response against cancer cells .
Pharmacokinetics
It is known that small-molecule inhibitors like this compound generally have advantages such asoral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The inhibition of the PD-1/PD-L1 interaction by this compound can lead to an enhanced immune response against cancer cells . This can potentially result in the reduction of tumor growth and the improvement of patient outcomes .
Action Environment
The action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect its stability and efficacy . Additionally, the compound’s action can be influenced by the physiological conditions of the patient, such as the presence of other diseases or the patient’s immune status .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Attachment to Fluorene: The biphenyl group is then attached to the fluorenyl amine through a nucleophilic substitution reaction. This involves the reaction of the biphenyl compound with 9,9-dimethyl-9H-fluoren-2-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The biphenyl and fluorenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Materials Science: It is utilized in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions between organic molecules and biological systems.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
N-([1,1’-Biphenyl]-4-yl)-9H-fluoren-2-amine: Lacks the dimethyl groups, resulting in different electronic properties.
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-carbazole: Contains a carbazole moiety instead of a fluorenyl group, leading to variations in its electronic and optical behavior.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to the presence of both biphenyl and fluorenyl groups, which confer distinct electronic and optical properties. The dimethyl groups on the fluorenyl moiety enhance the compound’s stability and solubility, making it particularly suitable for applications in organic electronics and materials science.
Properties
IUPAC Name |
9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)27)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18,28H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLAMCEPKEKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609520 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897671-69-1 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(biphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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